
(2E)-3-(furan-2-yl)-N-hexadecylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-hexadecylacrylamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acrylamide group attached to a long hexadecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-hexadecylacrylamide typically involves the reaction of 3-(2-furyl)acrylic acid with hexadecylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction can be summarized as follows:
Reactants: 3-(2-furyl)acrylic acid and hexadecylamine.
Reagents: Dicyclohexylcarbodiimide (DCC) as a coupling agent.
Conditions: Room temperature, solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 3-(2-furyl)-N-hexadecylacrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-N-hexadecylacrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hexadecylamine derivatives.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
3-(2-furyl)-N-hexadecylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting microbial resistance.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-hexadecylacrylamide involves its interaction with biological targets such as enzymes and receptors. The furan ring can interact with active sites of enzymes, potentially inhibiting their activity. The long hexadecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
3-(2-furyl)acrylic acid: A precursor in the synthesis of 3-(2-furyl)-N-hexadecylacrylamide.
N-hexadecylacrylamide: Lacks the furan ring but has a similar long-chain structure.
Uniqueness
3-(2-furyl)-N-hexadecylacrylamide is unique due to the presence of both the furan ring and the long hexadecyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-hexadecylprop-2-enamide |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(25)19-18-22-17-16-21-26-22/h16-19,21H,2-15,20H2,1H3,(H,24,25)/b19-18+ |
InChI Key |
UVVOIUAPKXAFQB-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


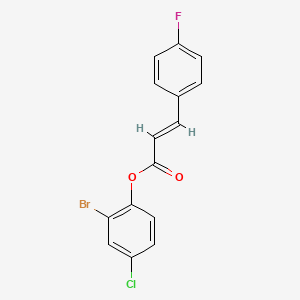
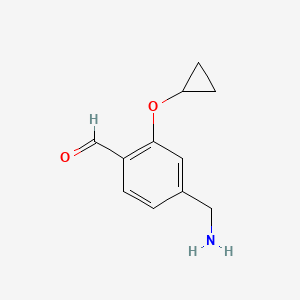
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
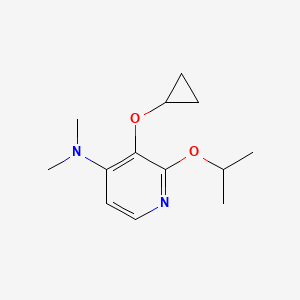
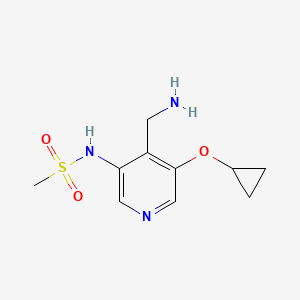
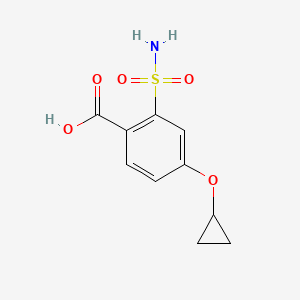

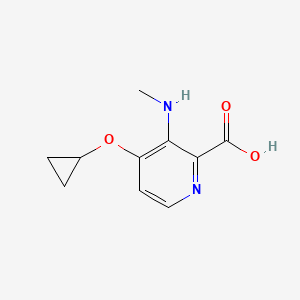
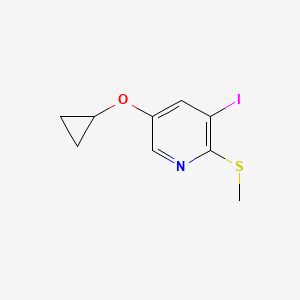
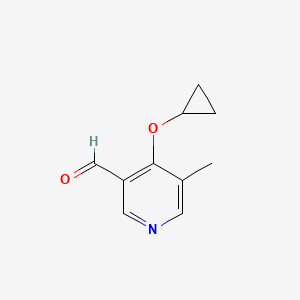
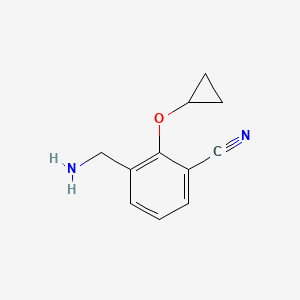
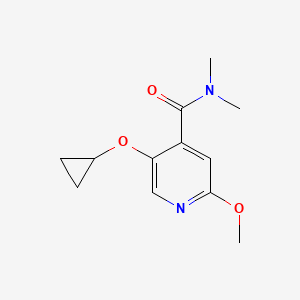
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14814483.png)

